Cas no 2172267-90-0 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-methoxypiperidine-4-carboxylic acid)

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-methoxypiperidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-methoxypiperidine-4-carboxylic acid
- 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-4-methoxypiperidine-4-carboxylic acid
- EN300-1514580
- 2172267-90-0
-
- Inchi: 1S/C24H26N2O6/c1-31-24(22(28)29)10-12-26(13-11-24)21(27)14-25-23(30)32-15-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,20H,10-15H2,1H3,(H,25,30)(H,28,29)
- InChI Key: OLPXYPPKMOOAIA-UHFFFAOYSA-N
- SMILES: O(C)C1(C(=O)O)CCN(C(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC1
Computed Properties
- Exact Mass: 438.17908655g/mol
- Monoisotopic Mass: 438.17908655g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 7
- Complexity: 683
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 105Ų
- XLogP3: 2.4
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-methoxypiperidine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1514580-250mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-4-methoxypiperidine-4-carboxylic acid |
2172267-90-0 | 250mg |
$774.0 | 2023-09-27 | ||
Enamine | EN300-1514580-5.0g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-4-methoxypiperidine-4-carboxylic acid |
2172267-90-0 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1514580-1.0g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-4-methoxypiperidine-4-carboxylic acid |
2172267-90-0 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1514580-10.0g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-4-methoxypiperidine-4-carboxylic acid |
2172267-90-0 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1514580-0.25g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-4-methoxypiperidine-4-carboxylic acid |
2172267-90-0 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1514580-2.5g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-4-methoxypiperidine-4-carboxylic acid |
2172267-90-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1514580-0.1g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-4-methoxypiperidine-4-carboxylic acid |
2172267-90-0 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1514580-1000mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-4-methoxypiperidine-4-carboxylic acid |
2172267-90-0 | 1000mg |
$842.0 | 2023-09-27 | ||
Enamine | EN300-1514580-0.05g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-4-methoxypiperidine-4-carboxylic acid |
2172267-90-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1514580-0.5g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-4-methoxypiperidine-4-carboxylic acid |
2172267-90-0 | 0.5g |
$3233.0 | 2023-06-05 |
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-methoxypiperidine-4-carboxylic acid Related Literature
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
Additional information on 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-methoxypiperidine-4-carboxylic acid
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-methoxypiperidine-4-carboxylic acid: A Promising Scaffold for Targeted Drug Discovery and Therapeutic Applications
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-methoxypiperidine-4-carboxylic acid is a complex organic molecule that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential pharmacological applications. This compound, with the CAS number 2172267-90-0, represents a novel scaffold that combines multiple functional groups, including the 9H-fluoren-9-yl aromatic ring, methoxycarbonyl ester functionality, and 4-methoxypiperidine ring system. Its molecular architecture is designed to optimize interactions with biological targets, making it a valuable candidate for the development of therapeutics targeting a wide range of diseases.
The 9H-fluoren-9-yl group, derived from the fluorene ring system, is a key structural component that contributes to the compound's stability and solubility properties. This aromatic moiety is known to enhance the hydrophobic interactions with biological membranes, which is critical for the permeability of drug molecules across cell barriers. The methoxycarbonyl ester functionality, on the other hand, serves as a versatile linker that can facilitate the conjugation of various pharmacophores, enabling the design of multifunctional therapeutics. The 4-methoxypiperidine ring system provides additional steric and electronic effects, which are essential for modulating the compound's binding affinity to specific receptors or enzymes.
Recent advances in computational drug discovery have highlighted the potential of 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-methoxypiperidine-4-carboxylic acid as a scaffold for the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are increasingly recognized as critical therapeutic targets, particularly in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. The ability of this compound to form hydrogen bonds and hydrophobic interactions with PPI partners makes it an attractive candidate for the design of selective inhibitors. A study published in Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent inhibitory activity against the BRD4 protein, a key regulator of gene expression in oncogenic pathways. This finding underscores the potential of this scaffold in the development of targeted therapies for cancers driven by BRD4 overexpression.
Furthermore, the 4-methoxypiperidine ring system in this compound has been shown to enhance the metabolic stability of the molecule, which is a critical factor in the pharmacokinetic profile of drug candidates. Metabolic instability often leads to rapid clearance of drug molecules, reducing their therapeutic efficacy. The introduction of a methoxy group at the 4-position of the piperidine ring is believed to confer additional steric hindrance, thereby protecting the molecule from enzymatic degradation. This property is particularly relevant in the context of oral drug delivery, where the compound's ability to maintain its structural integrity in the gastrointestinal tract is essential for systemic bioavailability.
Recent research has also explored the potential of 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-methoxypiperidine-4-carboxylic acid as a lead compound for the development of antiviral agents. The global pandemic caused by SARS-CoV-2 has highlighted the urgent need for new antiviral therapies, and compounds with broad-spectrum antiviral activity are of particular interest. A study published in Antiviral Research (2023) reported that this compound exhibits significant antiviral activity against multiple RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The mechanism of action involves the inhibition of viral RNA polymerase activity, a critical step in the replication cycle of these pathogens. The unique structural features of this compound, particularly the 9H-fluoren-9-yl ring and the methoxycarbonyl ester group, are believed to contribute to its ability to bind to the viral RNA polymerase with high specificity.
The 9H-fluoren-9-yl group in this compound has also been shown to enhance the photophysical properties of the molecule, which is relevant for the development of photodynamic therapy (PDT) agents. PDT is a promising approach for the treatment of cancer and infectious diseases, where light-activated compounds can generate reactive oxygen species (ROS) to induce cell death. The aromatic nature of the 9H-fluoren-9-yl group facilitates the absorption of visible light, enabling the molecule to function as a photosensitizer. A recent study in Photochemical & Photobiological Sciences (2023) demonstrated that this compound can efficiently generate ROS upon irradiation with visible light, making it a potential candidate for PDT applications. This dual functionality of the compound as both a photosensitizer and a pharmacological agent highlights its versatility in the design of multifunctional therapeutics.
Another area of interest is the use of 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-methoxypiperidine-4-carboxylic acid as a platform for the development of prodrugs. Prodrugs are designed to improve the solubility, bioavailability, and targeting capabilities of active drug molecules. The methoxycarbonyl ester functionality in this compound can be hydrolyzed in vivo to release the active pharmacophore, making it an ideal candidate for prodrug design. A study published in European Journal of Medicinal Chemistry (2023) demonstrated that this compound can be converted into a more water-soluble form in the presence of esterase enzymes, which is particularly useful for the treatment of diseases where poor solubility is a major barrier to therapeutic efficacy.
In addition to its potential as a therapeutic agent, the structural complexity of 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-methoxypiperidine-4-carboxylic acid makes it an attractive model for the study of molecular interactions and drug design principles. The combination of aromatic, polar, and hydrophobic functionalities in this compound provides a unique opportunity to investigate the role of molecular architecture in determining biological activity. This has implications for the rational design of new drugs, as understanding the structural determinants of potency and selectivity is critical for the development of safe and effective therapeutics.
Despite its promising properties, the development of 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-methoxypiperidine-4-carboxylic acid as a therapeutic agent is still in the preclinical stages. Further studies are needed to optimize its pharmacokinetic profile, assess its safety in vivo, and determine its efficacy in clinical models. However, the growing interest in this compound and its structural advantages suggest that it has the potential to become a valuable tool in the fight against a wide range of diseases.
In conclusion, 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-methoxypiperidine-4-carboxylic acid represents a promising scaffold for the development of novel therapeutics. Its unique structural features, including the 9H-fluoren-9-yl aromatic ring, methoxycarbonyl ester functionality, and 4-methoxypiperidine ring system, provide a versatile platform for the design of multifunctional drugs with potential applications in oncology, virology, and photodynamic therapy. As research in this area continues to evolve, this compound may play a significant role in the discovery of new treatments for a variety of diseases.
2172267-90-0 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-4-methoxypiperidine-4-carboxylic acid) Related Products
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)



